5-Bromo-2-(3-fluorobenzyloxy)pyridine
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Overview
Description
5-Bromo-2-(3-fluorobenzyloxy)pyridine is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.1083632. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyridine typically involves the reaction of 5-bromopyridine with 3-fluorobenzyl alcohol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-fluorobenzyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid can yield biaryl compounds .
Scientific Research Applications
5-Bromo-2-(3-fluorobenzyloxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution and coupling reactions. The presence of the fluorobenzyloxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Another bromopyridine derivative with different substituents affecting its reactivity.
2-Bromo-5-fluoropyridine: Similar structure but with different substitution patterns.
Uniqueness
5-Bromo-2-(3-fluorobenzyloxy)pyridine is unique due to the presence of both bromine and fluorobenzyloxy groups, which provide distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and research areas .
Properties
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFYVGUFUXCBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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